4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid
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Overview
Description
4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hexylamino group
Preparation Methods
The synthesis of 4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid typically involves multiple steps. One common method involves the reaction of 11-bromoundecanoic acid hexylamide with ethyl 4-hydroxybenzoate through a Williamson etherification synthesis . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the etherification process. The structural characterization of the synthesized compound can be performed using techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid can be compared with similar compounds such as:
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate: This compound has a similar structure but differs in the length of the alkyl chain and the presence of an ester group.
Benzonitrile derivatives: These compounds share the benzoic acid moiety but have different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920269-62-1 |
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Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[4-[2-(hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C19H24N2O4S/c1-3-4-5-6-11-20-16(22)12-25-17-13(2)26-18(21-17)14-7-9-15(10-8-14)19(23)24/h7-10H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
BUVAUYANRKGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)COC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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